molecular formula C6H9N3O3 B10908932 (1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol

(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No.: B10908932
M. Wt: 171.15 g/mol
InChI Key: RIRBREJZVWHREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group and a hydroxymethyl group in this compound makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

The synthesis of (1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol typically involves the nitration of 1,4-dimethylpyrazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1,4-dimethylpyrazole with nitric acid to introduce the nitro group at the 3-position. The resulting 1,4-dimethyl-3-nitropyrazole is then reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 5-position .

Chemical Reactions Analysis

(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Some derivatives of this compound are being investigated for their potential use as pharmaceutical agents.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

(2,4-dimethyl-5-nitropyrazol-3-yl)methanol

InChI

InChI=1S/C6H9N3O3/c1-4-5(3-10)8(2)7-6(4)9(11)12/h10H,3H2,1-2H3

InChI Key

RIRBREJZVWHREZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1[N+](=O)[O-])C)CO

Origin of Product

United States

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